4-Chloro-3-phenylisoxazolo[5,4-d]pyrimidine

Catalog No.
S16160022
CAS No.
M.F
C11H6ClN3O
M. Wt
231.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-phenylisoxazolo[5,4-d]pyrimidine

Product Name

4-Chloro-3-phenylisoxazolo[5,4-d]pyrimidine

IUPAC Name

4-chloro-3-phenyl-[1,2]oxazolo[5,4-d]pyrimidine

Molecular Formula

C11H6ClN3O

Molecular Weight

231.64 g/mol

InChI

InChI=1S/C11H6ClN3O/c12-10-8-9(7-4-2-1-3-5-7)15-16-11(8)14-6-13-10/h1-6H

InChI Key

WCCSUCJRRBZNPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C(=NC=N3)Cl

4-Chloro-3-phenylisoxazolo[5,4-d]pyrimidine is a nitrogen-containing heterocyclic compound characterized by its unique isoxazole and pyrimidine ring systems. This compound features a chloro substituent at the 4-position of the isoxazole ring and a phenyl group at the 3-position, contributing to its distinct chemical properties. The molecular formula for this compound is C11H8ClN3O, and it has a molecular weight of approximately 233.66 g/mol. The structure of 4-Chloro-3-phenylisoxazolo[5,4-d]pyrimidine makes it a subject of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Typical of heterocyclic compounds. These include:

  • Electrophilic Aromatic Substitution: The presence of the phenyl group allows for electrophilic substitution reactions, which can introduce various substituents onto the aromatic ring.
  • Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for the introduction of nucleophiles at this position.
  • Cyclization Reactions: The compound may also participate in cyclization reactions to form more complex heterocycles, which can enhance its biological activity.

Research indicates that 4-Chloro-3-phenylisoxazolo[5,4-d]pyrimidine exhibits significant biological activities, including:

  • Antitumor Activity: Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines.
  • Antiviral Properties: Some derivatives have demonstrated effectiveness against viral infections, suggesting potential applications in antiviral drug development.
  • Immunomodulatory Effects: Compounds related to 4-Chloro-3-phenylisoxazolo[5,4-d]pyrimidine have been noted for their ability to modulate immune responses, making them candidates for treating autoimmune diseases.

The synthesis of 4-Chloro-3-phenylisoxazolo[5,4-d]pyrimidine can be achieved through several methods:

  • One-Pot Multicomponent Reactions: This method involves combining isocyanides with appropriate aldehydes and amines under specific conditions to yield the desired isoxazole-pyrimidine structure efficiently.
  • Cyclization from Precursors: Starting from simpler precursors like phenylhydrazones or similar compounds, cyclization reactions can be employed to construct the isoxazole and pyrimidine rings.
  • Functional Group Transformations: Existing derivatives can be modified through functional group transformations to introduce the chloro substituent or other desired groups.

The applications of 4-Chloro-3-phenylisoxazolo[5,4-d]pyrimidine are diverse and include:

  • Pharmaceutical Development: Its potential as an antitumor and antiviral agent makes it valuable in drug discovery efforts.
  • Chemical Probes: The compound can serve as a chemical probe in biological studies to elucidate mechanisms of action in cellular pathways.
  • Synthetic Intermediates: Due to its reactivity, it is useful as an intermediate in organic synthesis for developing more complex molecules.

Interaction studies involving 4-Chloro-3-phenylisoxazolo[5,4-d]pyrimidine have focused on its binding affinity and activity against various biological targets. Research has shown that modifications to the phenyl and chloro groups can significantly influence its interaction with enzymes and receptors involved in cancer progression and viral replication. These studies are crucial for optimizing the pharmacological profile of this compound.

Several compounds share structural similarities with 4-Chloro-3-phenylisoxazolo[5,4-d]pyrimidine. Here are some notable examples:

Compound NameStructure TypeKey Features
4-Chloro-7H-pyrrolo[2,3-d]pyrimidinePyrrolopyrimidineExhibits diverse biological activities
Isoxazolo[5,4-d]pyrimidinesIsoxazole-PyrimidineKnown for immunomodulatory effects
7-Aminooxazolo[5,4-d]pyrimidinesAmino-substituted IsoxazoleEffective against autoimmune disorders
Pyrazolo[3,4-d]pyrimidinesPyrazole-PyrimidineAntiviral and anticancer activities

Uniqueness

What distinguishes 4-Chloro-3-phenylisoxazolo[5,4-d]pyrimidine from these similar compounds is its specific combination of a chloro substituent and a phenyl group which enhances its biological activity profile while maintaining a relatively simple synthetic route compared to more complex analogs. This unique structure allows it to engage effectively with various biological targets while providing avenues for further modification and optimization in drug development.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

231.0199395 g/mol

Monoisotopic Mass

231.0199395 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-15

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